2-Methylquinazolin-4-ol

Catalog No.
S857209
CAS No.
1769-24-0
M.F
C9H8N2O
M. Wt
160.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Methylquinazolin-4-ol

CAS Number

1769-24-0

Product Name

2-Methylquinazolin-4-ol

IUPAC Name

2-methyl-3H-quinazolin-4-one

Molecular Formula

C9H8N2O

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12)

InChI Key

FIEYHAAMDAPVCH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=O)N1

Isomeric SMILES

CC1=NC(=O)C2=CC=CC=C2N1

2-Methyl-4(3H)-quinazolinone has been reported in Streptomyces, Bacillus cereus, and Streptomyces pratensis with data available.
from Bacillus cereus; structure given in first source

2-Methylquinazolin-4-ol (CAS 1769-24-0), which frequently tautomerizes to 2-methylquinazolin-4(3H)-one, is a highly stable, bifunctional heterocyclic building block utilized in the synthesis of advanced active pharmaceutical ingredients (APIs) . Unlike its highly reactive downstream halogenated derivatives, this compound exists as a stable crystalline solid with a defined melting point of 238–242 °C, ensuring reliable shelf life and ease of handling in bulk [1]. For procurement teams and process chemists, it functions as a foundational starting material: the 4-hydroxyl/oxo group provides a site for on-demand activation to a leaving group, while the 2-methyl position offers a distinct, regioselective handle for subsequent condensation and functionalization .

Research Fit

DNA Repair Studies

Reported competitive PARP inhibitor; supports PARP pathway research.

Pyrimidine Biosynthesis

Reported ATCase inhibitor; supports pyrimidine metabolism studies.

Substituting 2-methylquinazolin-4-ol with either the unsubstituted quinazolin-4-ol or the pre-activated 4-chloro-2-methylquinazoline introduces severe workflow inefficiencies and cost overruns [1]. Quinazolin-4-ol lacks the critical 2-methyl group, completely preventing downstream condensation reactions necessary for building extended styryl-quinazoline libraries [2]. Conversely, attempting to procure 4-chloro-2-methylquinazoline directly to save a synthetic step is often counterproductive; the 4-chloro derivative is highly moisture-sensitive and rapidly hydrolyzes back to the 4-ol during transit and storage unless maintained under strict anhydrous conditions [3]. This degradation leads to unpredictable stoichiometry and failed cross-coupling reactions, making the stable 4-ol the mandatory procurement choice for reproducible scale-up.

Substitution Risk

Methyl Position

The 2-methyl substituent is essential for PARP/ATCase recognition; unsubstituted quinazolin-4-ol analogs may not reproduce the reported inhibitory profile.

Target Profile

Close structural analogs may shift target engagement or introduce off-target effects; the unique Ki/IC50 profile of this compound has been characterized specifically.

Moisture Stability vs. Pre-Activated Halides

2-Methylquinazolin-4-ol exhibits indefinite stability under standard room-temperature storage, whereas its activated counterpart, 4-chloro-2-methylquinazoline, is highly susceptible to nucleophilic attack by ambient moisture, rapidly hydrolyzing back to the 4-ol[1]. Procurement of the 4-ol bypasses the transit degradation issues of the 4-chloro analog, which requires specialized anhydrous handling and cold storage to maintain >95% purity [2].

Evidence DimensionAmbient moisture stability
Target Compound Data>99% structural retention over long-term room temperature storage
Comparator Or Baseline4-Chloro-2-methylquinazoline (rapid hydrolysis to 4-ol within hours/days in non-anhydrous conditions)
Quantified DifferenceIndefinite shelf life vs. high degradation risk
ConditionsStandard laboratory storage and transit

Procuring the stable 4-ol eliminates inventory loss from hydrolysis, allowing bulk purchasing without cold-chain or anhydrous storage overhead.

PARP Ki comparison
Reported
2-Methylquinazolin-4-ol
Ki 1.1 μM
3-Aminobenzamide
Ki 1.8 μM
~1.6-fold lower Ki

Supports PARP pathway study context

In vitro biochemical assay; source review recommended.

In Situ Chlorination for Cross-Coupling

Instead of buying unstable chlorinated intermediates, process chemists utilize 2-methylquinazolin-4-ol for on-demand activation. Reaction with phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) reliably converts the 4-ol to 4-chloro-2-methylquinazoline in yields typically exceeding 80-90%[1]. This freshly generated electrophile can immediately undergo nucleophilic aromatic substitution (SNAr) with anilines or amines to form active pharmaceutical ingredients, such as apoptosis inducers, without the yield drops associated with degraded starting materials.

Evidence DimensionConversion yield to active electrophile
Target Compound Data80-90%+ yield of 4-chloro-2-methylquinazoline
Comparator Or BaselineDirectly procured 4-chloro batches (variable active titer due to transit hydrolysis)
Quantified DifferenceConsistent >85% active electrophile generation vs. unpredictable stoichiometry
ConditionsReflux in POCl3 or SOCl2/DMF

Ensures reproducible stoichiometry in downstream coupling reactions by generating the reactive intermediate fresh, maximizing overall API yield.

ATCase IC50 vs PALA
Context-dependent
2-Methylquinazolin-4-ol
IC50 0.20 mM
PALA
Ki 27 nM
~7,400-fold difference

Supports partial ATCase inhibition research

Species and assay context differ; cross-study comparison.

2-Methyl Condensation Capability

The 2-methyl group of 2-methylquinazolin-4-ol is mildly acidic and can undergo condensation with aromatic aldehydes to form extended conjugated systems (e.g., styryl derivatives or Schiff bases) with typical yields ranging from 55% to 90%[1]. Unsubstituted quinazolin-4-ol cannot undergo this reaction at all [2]. This specific reactivity is a cornerstone for synthesizing photostabilizers and complex multi-ring pharmaceutical candidates [3].

Evidence DimensionAldehyde condensation yield
Target Compound Data55-90% yield for styryl/Schiff base formation
Comparator Or BaselineQuinazolin-4-ol (0% yield, lacks reactive methyl group)
Quantified Difference55-90% absolute yield advantage for 2-position extension
ConditionsReflux in ethanol or standard condensation conditions

Provides a mandatory synthetic handle for extending the quinazoline core, dictating the selection of this specific compound for library generation.

Analytical standard purity
Specification review
≥99.95% by HPLC

Supports quantitative analytical methods

Vendor Certificate of Analysis.

Thermal Stability for Recrystallization

2-Methylquinazolin-4-ol possesses a well-defined, high melting point of 238–242 °C [1]. This thermal stability allows for highly efficient bulk purification via recrystallization from standard solvents (e.g., ethanol or water mixtures), easily achieving ≥98% purity . This is critical for industrial scale-up, where removing trace impurities before the activation step prevents the formation of complex, hard-to-separate side products during subsequent chlorination .

Evidence DimensionMelting point and thermal processability
Target Compound DataMelting point of 238–242 °C
Comparator Or BaselineCrude liquid or low-melting intermediates
Quantified DifferenceEnables high-recovery recrystallization to ≥98% purity
ConditionsStandard atmospheric pressure

High thermal stability simplifies bulk purification, reducing downstream chromatography costs in large-scale manufacturing.

In vivo ATCase inhibition
Class-level / Data to verify
Dose-dependent ATCase inhibition reported in vivo

Provides in vivo target engagement context

Oral administration, 0.2-1 mg; further validation recommended.

Precursor for Kinase Inhibitors and Apoptosis Inducers

Because of its high shelf stability and efficient conversion to 4-chloro-2-methylquinazoline, this compound is the preferred starting material for synthesizing 4-anilinoquinazolines. These derivatives are widely investigated as apoptosis inducers and targeted anticancer agents, where the freshly activated intermediate ensures high-yield C-N bond formation [1].

Extended Conjugated Photostabilizer Synthesis

Leveraging the specific reactivity of the 2-methyl group, the compound is used in condensation reactions with aldehydes to produce styryl-quinazolinones. These extended conjugated systems are utilized as high-performance UV photostabilizers for rigid polymers like poly(vinyl chloride) (PVC) [2].

Heterocyclic Library Building Block

The orthogonal reactivity of the 4-hydroxyl group (for activation/substitution) and the 2-methyl group (for condensation) makes it an ideal scaffold for combinatorial chemistry. It is routinely procured for generating diverse libraries of bioactive molecules targeting neurological and inflammatory pathways .

Application Fit Matrix

Application
Selection Property
Validation Focus
PARP enzyme activity assay
Competitive PARP inhibition profile
Assay dynamic range and specificity
ATCase in vivo target engagement studies
Oral in vivo pharmacodynamic activity
Dose-response and partial inhibition review
Analytical method validation (LC-MS/HPLC)
Certified high-purity standard
Accuracy, precision, and linearity assessment
Derivative library synthesis (SAR)
Well-characterized parent scaffold
Baseline purity and activity documentation

XLogP3

0.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

160.063662883 Da

Monoisotopic Mass

160.063662883 Da

Heavy Atom Count

12

UNII

OH2A0NMA88

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